A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-1H-indole-7-carboxylate
A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-1H-indole-7-carboxylate
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-fluoro-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) with the underlying principles of spectroscopic analysis. We delve into the causality behind experimental choices and present self-validating protocols for data acquisition. The guide is structured to empower scientists to confidently acquire, interpret, and verify the structure of this fluorinated indole derivative, ensuring the integrity of their research and development endeavors.
Introduction: The Structural Imperative
Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS: 1196048-19-7) is a member of the indole family, a privileged scaffold in countless biologically active compounds.[1][2][3] The strategic placement of a fluorine atom and an ethyl carboxylate group on the indole core significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon. Fluorine, in particular, is increasingly utilized in drug design to enhance binding affinity and pharmacokinetic profiles.[4]
Given its potential, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a predictive but deeply principled examination of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS signatures expected for this molecule.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure and conventional numbering scheme for Ethyl 4-fluoro-1H-indole-7-carboxylate are presented below.
Caption: Molecular structure of Ethyl 4-fluoro-1H-indole-7-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atom. For a molecule of this complexity, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, and the ethyl ester group. The electron-withdrawing nature of the ester at C7 and the fluorine at C4, along with spin-spin coupling, will dictate the precise chemical shifts and multiplicities.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH -1 | 8.5 - 9.5 | br s | - | Broad singlet, typical for indole N-H protons, subject to exchange. |
| H -2 | 7.2 - 7.4 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-3 and N-H (can be dd). |
| H -3 | 6.6 - 6.8 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-2 and N-H (can be dd). |
| H -5 | 7.3 - 7.5 | t | JH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0 | Doublet of doublets (dd), shifted downfield by F. Ortho H-F coupling is significant. |
| H -6 | 7.0 - 7.2 | dd | JH6-H5 ≈ 8.0, JH6-F4 ≈ 5.0 | Doublet of doublets (dd). Meta H-F coupling is smaller. |
| O-CH₂ -CH₃ | 4.4 - 4.6 | q | J ≈ 7.1 | Quartet due to coupling with the adjacent methyl group. |
| O-CH₂-CH₃ | 1.4 - 1.6 | t | J ≈ 7.1 | Triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the carbonyl carbon of the ester at the low-field end and carbons directly bonded to fluorine showing distinct C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF, Hz) | Rationale |
| C =O | 165 - 168 | s | - | Typical chemical shift for an ester carbonyl carbon. |
| C -4 | 155 - 158 | d | ~240-250 | Large one-bond C-F coupling constant is characteristic.[5] |
| C -7a | 135 - 138 | s | - | Quaternary carbon adjacent to the pyrrole nitrogen. |
| C -2 | 125 - 128 | s | - | Standard indole C-2 shift. |
| C -5 | 118 - 120 | d | ~20-25 | Two-bond C-F coupling. |
| C -3a | 115 - 118 | d | ~4-6 | Three-bond C-F coupling. |
| C -6 | 112 - 115 | d | ~4-6 | Three-bond C-F coupling. |
| C -7 | 110 - 113 | s | - | Quaternary carbon bearing the ester, shifted upfield. |
| C -3 | 102 - 105 | s | - | Standard indole C-3 shift. |
| O-C H₂-CH₃ | 60 - 62 | s | - | Methylene carbon of the ethyl ester. |
| O-CH₂-C H₃ | 14 - 15 | s | - | Methyl carbon of the ethyl ester. |
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine.[6][7] A single signal is expected, with its multiplicity determined by coupling to neighboring protons.
| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| F -4 | -115 to -125 | ddd | JF4-H5 ≈ 10.0, JF4-H3 ≈ 8.0, JF4-H6 ≈ 5.0 | The signal will be a doublet of doublets of doublets due to coupling with H-5 (ortho), H-3 (meta-like through space), and H-6 (meta). |
Experimental Protocol: NMR Data Acquisition
The trustworthiness of NMR data hinges on a robust acquisition protocol. The following steps ensure high-quality, reproducible results.
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-fluoro-1H-indole-7-carboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz (for ¹H). Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. No proton decoupling is needed initially to observe H-F couplings.
-
Set the spectral width appropriately for fluoroaromatic compounds (e.g., -100 to -150 ppm). Use an external reference standard if necessary (e.g., CFCl₃).
-
Accumulate at least 64 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Integrate the ¹H spectrum to determine proton ratios.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.
Predicted Key IR Absorptions
The IR spectrum of Ethyl 4-fluoro-1H-indole-7-carboxylate will be dominated by absorptions from the N-H bond, the ester C=O and C-O bonds, and the C-F bond.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp | Characteristic of non-hydrogen-bonded N-H stretch in indoles.[2] |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium | Absorption above 3000 cm⁻¹ indicates aromatic C-H bonds.[8] |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium | From the ethyl group CH₂ and CH₃. |
| Ester C=O | Stretch | 1710 - 1730 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1735-1750 cm⁻¹).[9][10][11] |
| Aromatic C=C | Stretch | 1580 - 1620 | Medium | Skeletal vibrations of the indole ring system. |
| Ester C-O | Stretch | 1250 - 1300 & 1100-1150 | Strong | Two characteristic C-O stretches are expected for an ester.[11] |
| Aromatic C-F | Stretch | 1150 - 1250 | Strong | A strong absorption band is typical for the C-F bond. |
Experimental Protocol: ATR-FTIR Data Acquisition
Objective: To obtain a high-quality infrared spectrum to confirm the presence of key functional groups.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Predicted Mass Spectrum (Electrospray Ionization, ESI+)
Molecular Formula: C₁₁H₁₀FNO₂ Exact Mass: 207.0696 Expected HRMS [M+H]⁺: 208.0774
The fragmentation of indole derivatives is often directed by the stability of the indole ring.[12] For Ethyl 4-fluoro-1H-indole-7-carboxylate, key fragmentation pathways initiated by the loss of the ester components are expected.
Caption: Predicted major fragmentation pathway for Ethyl 4-fluoro-1H-indole-7-carboxylate in ESI-MS.
Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
Objective: To confirm the molecular formula via accurate mass measurement and observe characteristic fragment ions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).
-
Optimize nebulizer gas pressure and drying gas flow/temperature to achieve a stable spray and efficient desolvation.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Accurate Mass Measurement: Use a lock mass or internal calibrant to ensure high mass accuracy (<5 ppm).
-
MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the precursor ion of interest (m/z 208.0774). Set the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.
Integrated Analysis for Structural Elucidation
No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the proposed structure.
Caption: Logical workflow for integrated spectroscopic analysis and structural verification.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust blueprint for the characterization of Ethyl 4-fluoro-1H-indole-7-carboxylate. The predicted NMR data, with its characteristic aromatic splitting patterns and C-F/H-F couplings, offers a definitive map of the molecular skeleton. IR spectroscopy serves as a rapid confirmation of the essential N-H and ester functional groups, while high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through predictable fragmentation. By following the detailed protocols and integrated analytical workflow presented herein, researchers can ensure the identity and purity of this valuable compound, underpinning the scientific integrity of their subsequent work.
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